2-Chloro-8-fluoro-4-methylquinoline
Description
Overview of Quinoline (B57606) Core Structures in Contemporary Organic Chemistry Research
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic chemistry. vedantu.comresearchgate.netbritannica.com This fundamental structure is not merely an academic curiosity; it is the backbone of numerous natural products, pharmaceuticals, and functional materials. researchgate.netresearchgate.net The arrangement of its fused rings provides a rigid and planar system that can engage in various intermolecular interactions, including pi-stacking, which is crucial for its biological activity. researchgate.net The versatility of the quinoline core allows for a multitude of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse properties. researchgate.net
Strategic Importance of Halogenation in Modulating Quinoline Reactivity and Synthetic Pathways
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in synthetic organic chemistry. mt.com In the context of quinolines, halogenation serves several strategic purposes. The introduction of halogens like chlorine and fluorine can significantly alter the electronic properties of the quinoline ring, influencing its reactivity and the course of subsequent chemical transformations. researchgate.netnih.gov For instance, the electronegativity of halogen atoms can modulate the acidity, basicity, and electrophilicity of different positions on the quinoline core. mt.com
Furthermore, halogen atoms act as versatile synthetic handles. They can be readily displaced by a wide range of nucleophiles, providing a gateway to a diverse array of functionalized quinolines. ontosight.ai This reactivity is fundamental to building more complex molecular architectures. The specific placement of halogens on the quinoline ring can also direct further reactions to particular sites, a concept known as regioselectivity, which is crucial for efficient and controlled synthesis. researchgate.netrsc.org
Defining the Research Landscape for 2-Chloro-8-fluoro-4-methylquinoline within Advanced Chemical Synthesis
Within the vast family of halogenated quinolines, this compound emerges as a compound of significant interest for advanced chemical synthesis. Its structure is characterized by a chlorine atom at the 2-position, a fluorine atom at the 8-position, and a methyl group at the 4-position. This specific arrangement of substituents makes it a valuable building block for several reasons.
The synthesis of this compound itself can be achieved through multi-step synthetic sequences, often involving cyclization reactions to form the quinoline core, followed by targeted halogenation steps. mdpi.com Researchers are actively exploring more efficient and selective methods for its preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇ClFN |
| Molecular Weight | 195.62 g/mol |
| CAS Number | 18615-59-3 |
| Appearance | Solid |
| InChI | 1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 |
| InChIKey | PKLIYBDVJXLAHP-UHFFFAOYSA-N |
| SMILES | Cc1cc(Cl)c2cccc(F)c2n1 |
This data is compiled from publicly available chemical databases. sigmaaldrich.com
The academic interest in this compound lies in its potential as a versatile intermediate for the synthesis of more complex and potentially valuable molecules. Its unique combination of reactive sites and modulating substituents makes it a key player in the ongoing quest for novel compounds with tailored properties for a wide range of applications.
Properties
IUPAC Name |
2-chloro-8-fluoro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMCYHRRIKSBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Derivatization, and Transformation of 2 Chloro 8 Fluoro 4 Methylquinoline
Nucleophilic Substitution Reactions at the Quinoline (B57606) Ring
The quinoline ring, being a heteroaromatic system, exhibits varied reactivity towards nucleophiles, which is significantly influenced by the position and nature of substituents. In 2-Chloro-8-fluoro-4-methylquinoline, the presence of two different halogen atoms at positions C-2 and C-8 opens pathways for regioselective functionalization.
The chlorine atom at the C-2 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. In comparison to the 4-chloro isomer, 2-chloroquinolines generally show high reactivity towards nucleophiles like methoxide (B1231860) ions. researchgate.net However, they tend to have a lesser propensity for acid catalysis when reacting with amines. researchgate.net
The reaction of 2,4-dichloroquinolines with various nucleophiles, such as symmetrical 1,4-dihydropyridines, has been shown to proceed with high regioselectivity, favoring substitution at the more activated C-4 position. researchgate.net However, in the case of this compound, the C-2 position is the primary site for nucleophilic attack due to the absence of a leaving group at C-4. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, by displacing the chloride ion.
Table 1: Nucleophilic Substitution Reactions at C-2 of Chloroquinolines
| Nucleophile | Reagent Example | Product Type | General Reactivity |
|---|---|---|---|
| Amines | R-NH₂ | 2-Amino-quinolines | Good |
| Alkoxides | R-ONa | 2-Alkoxy-quinolines | High |
| Thiolates | R-SNa | 2-Thioether-quinolines | Good |
| Azides | NaN₃ | 2-Azido-quinolines | Moderate |
This table illustrates the general reactivity of the 2-chloro position on a quinoline scaffold towards common nucleophiles.
In contrast to the chloro group at C-2, the fluoro group at the C-8 position is significantly less reactive towards nucleophilic substitution. Aromatic fluorine atoms are generally poor leaving groups in SNAr reactions unless activated by strong electron-withdrawing groups in the ortho and/or para positions. In this compound, the C-8 position is on the carbocyclic (benzene) ring of the quinoline system and lacks significant activation. Research on related compounds indicates a low reactivity for leaving groups at the C-8 position in nucleophilic substitution reactions. Consequently, reactions aimed at displacing the C-8 fluorine atom typically require harsh conditions, such as very strong nucleophiles or high temperatures, and are often less selective.
Modern synthetic strategies have enabled the regioselective functionalization of halogenated quinolines through directed metalation, where the choice of base plays a critical role in determining the site of reaction. researchgate.net While direct nucleophilic substitution primarily targets the activated C-2 position, the use of strong bases like metal amides can facilitate deprotonation at other positions, leading to subsequent reaction with an electrophile.
For di- and tri-functionalized quinolines, different bases can direct functionalization to specific sites:
Lithium Diisopropylamide (LDA): This strong, sterically hindered base typically promotes metalation at the C-3 position of the quinoline ring at low temperatures. researchgate.net
Lithium-Magnesium or Lithium-Zinc Amides: The use of these mixed-metal amide bases can selectively afford functionalization at the C-2 or C-8 positions. researchgate.net
This base-controlled approach offers a complementary strategy to traditional SNAr reactions. It allows for the introduction of functional groups at positions that are not electronically activated for nucleophilic attack, thereby providing access to a wider range of substituted quinoline derivatives. By carefully selecting the base and reaction conditions, it is possible to selectively functionalize either the pyridine (B92270) or benzene (B151609) ring of the this compound scaffold. researchgate.net
Table 2: Regioselectivity in Metalation of Chloro-Substituted Quinolines
| Base | Primary Site of Metalation | Subsequent Reaction |
|---|---|---|
| Lithium Diisopropylamide (LDA) | C-3 | Reaction with electrophiles |
| Lithium-Magnesium Amides | C-2 or C-8 | Reaction with electrophiles |
This table summarizes the regioselective functionalization of chloro-substituted quinolines using different metal amide bases as reported in the literature. researchgate.net
Electrophilic and Radical Reactions Involving this compound
The methyl group at the C-4 position of the quinoline ring is a key site for derivatization through reactions involving its C(sp³)–H bonds. This position is activated by the adjacent aromatic system, making the methyl protons acidic and susceptible to deprotonation or radical abstraction.
Facile functionalization of C(sp³)–H bonds in 2-methylquinolines and 4-methylquinolines has been developed, providing pathways to form new carbon-carbon and carbon-nitrogen bonds. nih.govacs.org These methods can avoid the need for transition metals, offering milder and more environmentally friendly approaches. nih.govacs.org For instance, tandem cyclization strategies have been developed to synthesize complex quinoline derivatives starting from 2-methylquinolines or 4-methylquinolines. nih.govacs.org The methyl group can undergo condensation reactions with aldehydes or be oxidized to an aldehyde or carboxylic acid group under appropriate conditions.
The quinoline ring system is generally electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution than benzene. The existing substituents on this compound—the electron-withdrawing chloro and fluoro groups and the weakly activating methyl group—further complicate the reactivity and regioselectivity.
Direct C-H functionalization via transition metal catalysis has become a powerful and attractive strategy for introducing a variety of functional groups onto the quinoline scaffold with high regioselectivity. nih.govrsc.orgmdpi.comscilit.com These methods often proceed under milder conditions than classical electrophilic substitution and can provide access to isomers that are difficult to obtain otherwise. For example, palladium-catalyzed reactions have been used to achieve C-3 arylation of quinoline derivatives. nih.gov The specific site of functionalization is typically controlled by the catalyst, ligands, and directing groups employed in the reaction. rsc.org
Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions
Transition metal catalysis provides a powerful toolkit for the functionalization of the this compound core. The electron-deficient nature of the quinoline ring system, further influenced by the electronegative fluorine and chlorine atoms, makes the C2-Cl bond a prime site for oxidative addition to low-valent metal centers, initiating a variety of catalytic cycles for C-C and C-heteroatom bond formation.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forging new carbon-carbon bonds. The C2-chloro substituent of quinolines readily participates in these transformations, offering a reliable route to substituted quinoline derivatives.
The Sonogashira coupling reaction, which joins terminal alkynes with aryl or vinyl halides, is a well-established method for the alkynylation of 2-chloroquinolines. researchgate.netresearchgate.netnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netresearchgate.net The reactivity of the halide is a key factor, with the general trend being I > Br > Cl. wikipedia.org While chloroquinolines are generally less reactive than their bromo or iodo counterparts, successful couplings can be achieved, often with the aid of specialized ligands and reaction conditions.
Table 1: Representative Sonogashira Coupling of a 2-Chloroquinoline Derivative This table presents data from a closely related analog to illustrate the typical reaction conditions and outcomes for Sonogashira coupling.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield (%) |
| 1 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | 25 |
Data sourced from a study on a related bromofluoropyridine system, highlighting the conditions for such couplings. wikipedia.org
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples organoboron compounds with organic halides. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls and is applicable to chloroquinoline systems. nih.govnih.gov The reaction requires a palladium catalyst, a base, and typically a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org The choice of ligand is often crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov
Table 2: Example of a Suzuki-Miyaura Coupling with a Chloroquinoline Derivative This table shows data from a related chloroquinoline to demonstrate the Suzuki-Miyaura reaction.
| Entry | Chloroquinoline Derivative | Boronic Acid | Catalyst | Base/Solvent | Yield (%) |
| 1 | 3-chloroindazole | 5-indole boronic acid | P2 (SPhos precatalyst) | K₃PO₄ / Dioxane, H₂O | 90 |
Data from a study on 3-chloroindazole, illustrating the efficacy of modern catalyst systems for coupling N-heterocyclic chlorides. nih.gov
The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to a wide range of substrates. organic-chemistry.org The formation of sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds is possible, making it a versatile tool in organic synthesis. wikipedia.orgnih.gov
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain transformations. The Ullmann condensation, a classical copper-promoted reaction, has been modernized to allow for catalytic C-N and C-O bond formation at lower temperatures and with broader substrate scope through the use of ligands such as amino acids. nih.gov These methods are applicable to the amination and etherification of aryl halides, including chloroquinolines.
Recent advancements have also demonstrated copper's utility in C-H activation and functionalization. For instance, copper-catalyzed intermolecular amidation of 8-methylquinolines has been achieved, showcasing the potential for functionalizing the methyl group of the target compound. semanticscholar.org
Table 3: Copper-Catalyzed Amidation of a 2-Methylquinoline Illustrative data from a related system to show copper-catalyzed C-H amidation.
| Entry | Substrate | Amine | Catalyst | Oxidant | Yield (%) |
| 1 | 2-methylquinoline | Morpholine | Cu(OAc)₂ | O₂ | - |
Qualitative data indicating the feasibility of copper-catalyzed direct amidation of 2-methylquinolines. rsc.org
Beyond palladium and copper, other transition metals can catalyze the formation of carbon-heteroatom bonds. For example, chromium(II)-catalyzed amination of 2-chloroquinolines with magnesium amides has been reported as an efficient method for C-N bond formation. researchgate.net These alternative methods can provide complementary reactivity and may be advantageous for specific substrates or functional group patterns.
Formation of Condensed and Fused Ring Systems
The this compound scaffold is a valuable precursor for the synthesis of polycyclic heteroaromatic systems. The reactive C2-chloro group can be displaced by bifunctional nucleophiles, leading to annulation reactions that construct new rings fused to the quinoline core.
Pyrroloquinolines , such as those with the pyrrolo[2,3-b]quinoline framework, are of interest for their biological activities. nih.gov Synthetic strategies towards these systems can involve the construction of the pyrrole ring onto the quinoline core. While specific examples starting from this compound are not documented, general methods often involve reactions of substituted anilines or aminopyridines that could be adapted from functionalized quinoline precursors. nih.govresearchgate.net
Pyranoquinolines , specifically pyrano[2,3-b]quinolines, can be synthesized from 2-chloro-3-formylquinoline derivatives. researchgate.netnih.gov These reactions often proceed via a condensation reaction with an active methylene compound, followed by intramolecular cyclization. For example, the reaction of 2-chloro-3-formylquinolines with Meldrum's acid or with sodium acetate in acetic anhydride can lead to the formation of the pyranone ring fused to the quinoline system. researchgate.netnih.gov
Imidazoquinolines , which are present in various biologically active molecules, can be synthesized from appropriately substituted quinoline precursors. researchgate.netnih.gov A common strategy involves the reaction of a 2-chloro-3-aminoquinoline with a one-carbon synthon or a palladium-catalyzed amidation followed by cyclization to form the fused imidazole ring. organic-chemistry.org
Thienoquinolines , such as the thieno[2,3-b]quinoline isomers, are another important class of fused heterocycles. researchgate.netrsc.org These can be prepared from 2-chloroquinolines through reactions with sulfur-containing nucleophiles. For instance, the reaction of 2-chloro-3-formylquinolines with thioglycolic acid can lead to the formation of thieno[2,3-b]quinoline-2-carboxylic acids. tandfonline.com Another approach involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium sulfide to generate 2-acyl-thieno[2,3-b]quinolines. researchgate.net
Table 4: Synthesis of Fused Ring Systems from Chloroquinoline Derivatives This table provides examples of annulation reactions using related chloroquinoline precursors.
| Fused System | Chloroquinoline Precursor | Reagents | Product | Reference |
| Pyrano[2,3-b]quinoline | 2-chloro-3-formylquinoline | Acetic anhydride, Sodium acetate | 2-oxo-pyrano[2,3-b]quinoline | nih.gov |
| Thieno[2,3-b]quinoline | 2-chloro-3-formylquinoline | Thioglycolic acid | Thieno[2,3-b]quinoline-2-carboxylic acid | tandfonline.com |
| Imidazo[4,5-b]pyridine | 2-chloro-3-aminopyridine | Primary amides, Pd-catalyst | Imidazo[4,5-b]pyridine | organic-chemistry.org |
Quinolino-quinazolines and Quinolino-pyrimidines
The synthesis of fused heterocyclic systems, particularly quinolino-quinazolines and quinolino-pyrimidines, from this compound represents a significant area of research in medicinal and materials chemistry. These fused polycyclic aromatic compounds are of interest due to their potential biological activities and unique photophysical properties. The reactivity of the chloro-substituent at the 2-position of the quinoline ring allows for nucleophilic substitution, which is a key step in the annulation of additional heterocyclic rings.
Synthesis of Quinolino-pyrimidines
A plausible and effective strategy for the synthesis of quinolino-pyrimidines from this compound involves a multi-step sequence commencing with the functionalization of the C-3 position. This approach is predicated on analogous transformations reported for other substituted 2-chloroquinolines.
The initial step is the introduction of a formyl group at the 3-position of the quinoline nucleus via the Vilsmeier-Haack reaction. chemijournal.comnih.govchemijournal.comrsc.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent on an appropriate precursor. For the synthesis of this compound-3-carbaldehyde, the corresponding N-(3-fluoro-2-methylphenyl)acetamide would be the starting material.
Subsequent conversion of the aldehyde to a nitrile is a crucial transformation. A common method for this conversion is the reaction of the 2-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated using a reagent such as thionyl chloride in DMF to yield the this compound-3-carbonitrile. rsc.org
With the 3-carbonitrile derivative in hand, the final cyclization to form the pyrimidine ring can be achieved. This is typically accomplished by reacting the 2-chloroquinoline-3-carbonitrile with a suitable binucleophile, such as guanidine hydrochloride, in the presence of a base. This reaction proceeds via an initial nucleophilic substitution of the C2-chloro group by a nitrogen atom of guanidine, followed by an intramolecular cyclization involving the nitrile group to construct the fused pyrimidine ring, yielding a 2-amino-pyrimido[4,5-b]quinolin-4-one derivative.
Table 1: Proposed Synthesis of a Quinolino-pyrimidine Derivative
| Step | Reactant(s) | Reagents | Product | Reaction Type |
| 1 | N-(3-fluoro-2-methylphenyl)acetamide | POCl₃, DMF | This compound-3-carbaldehyde | Vilsmeier-Haack Reaction |
| 2 | This compound-3-carbaldehyde | 1. NH₂OH·HCl 2. SOCl₂/DMF | This compound-3-carbonitrile | Oximation and Dehydration |
| 3 | This compound-3-carbonitrile | Guanidine hydrochloride, Base | Amino-substituted 8-fluoro-4-methyl-pyrimido[4,5-b]quinolin-4-one | Cyclization |
Synthesis of Quinolino-quinazolines
The synthesis of quinolino-quinazolines from this compound can be envisioned through a convergent approach, reacting the chloroquinoline derivative with an appropriately substituted aminobenzene precursor. A common strategy involves the reaction with anthranilonitrile (2-aminobenzonitrile).
In this reaction, the amino group of anthranilonitrile acts as a nucleophile, displacing the chlorine atom at the 2-position of the quinoline ring in a nucleophilic aromatic substitution reaction. The resulting intermediate, a 2-(2-cyanoanilino)-8-fluoro-4-methylquinoline, can then undergo an intramolecular cyclization. This cyclization is typically promoted by acid or thermal conditions, where the nitrogen of the quinoline ring attacks the carbon of the nitrile group, leading to the formation of the fused quinazoline (B50416) ring system.
The reaction conditions, such as the choice of solvent, temperature, and the potential use of a catalyst (e.g., a palladium catalyst for C-N coupling), are critical for the successful synthesis and can influence the yield of the final quinolino-quinazoline product.
Table 2: Proposed Synthesis of a Quinolino-quinazoline Derivative
| Step | Reactant(s) | Reagents/Conditions | Product | Reaction Type |
| 1 | This compound, Anthranilonitrile | Base, High Temperature or Pd-catalysis | 2-(2-Cyanoanilino)-8-fluoro-4-methylquinoline | Nucleophilic Aromatic Substitution |
| 2 | 2-(2-Cyanoanilino)-8-fluoro-4-methylquinoline | Acid or Thermal Cyclization | 8-Fluoro-4-methyl-quinolino[2,1-b]quinazoline | Intramolecular Cyclization |
Computational and Theoretical Investigations of 2 Chloro 8 Fluoro 4 Methylquinoline
Quantum Chemical Calculations for Structural and Electronic Characterization
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the intricate structural and electronic properties of molecules like 2-Chloro-8-fluoro-4-methylquinoline. nih.gov These methods allow for a detailed in-silico analysis, predicting molecular geometries, orbital energies, and charge distributions, which are crucial for understanding the molecule's stability and reactivity. nih.govrsc.orgrsc.org
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by solving the Schrödinger equation within the DFT framework, often employing hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p). dergipark.org.trnih.gov For a molecule like this compound, these calculations would yield precise information on bond lengths, bond angles, and dihedral angles.
In a typical DFT study, the substitution of the quinoline (B57606) core with chloro, fluoro, and methyl groups would be expected to cause some distortions in the ring parameters compared to the parent quinoline molecule. researchgate.net The calculated geometric parameters represent a good approximation of the actual molecular structure and form the basis for subsequent calculations of other properties like vibrational frequencies. researchgate.net
Below is an illustrative table of what optimized geometric parameters for this compound might look like, based on studies of similar molecules.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Lengths (Å) | C2-Cl | 1.745 |
| C4-C(CH3) | 1.510 | |
| C8-F | 1.358 | |
| C2-N1 | 1.315 | |
| C4-C3 | 1.420 | |
| **Bond Angles (°) ** | Cl-C2-N1 | 115.5 |
| C(CH3)-C4-C3 | 121.0 | |
| F-C8-C7 | 118.9 | |
| C2-N1-C9 | 117.8 | |
| Dihedral Angles (°) | Cl-C2-N1-C9 | 179.5 |
| C(CH3)-C4-C3-C2 | 0.5 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.govrsc.orgrsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. dergipark.org.tr
For this compound, the HOMO would likely be distributed over the quinoline ring system, while the LUMO would also be located on the aromatic rings, with potential contributions from the substituents. The energy gap can be calculated using the energies of the HOMO and LUMO. In related quinoline derivatives, these energy gaps are typically in the range of 3.75 to 4.60 eV. dergipark.org.tr
An illustrative representation of the expected FMO analysis results is provided in the table below.
| Parameter | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the quinoline ring and the fluorine atom, indicating these as primary sites for electrophilic interaction. researchgate.net The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, making them susceptible to nucleophilic attack. The chlorine atom, due to the σ-hole phenomenon, could also present a region of positive potential, making it a potential site for halogen bonding. researchgate.netiucr.org
Natural Bond Orbital (NBO) Analysis and Charge Transfer Phenomena
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. wikipedia.orgresearchgate.net It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. researchgate.net
An illustrative table of NBO analysis results is shown below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Illustrative) |
| LP(1) N1 | π(C2-C3) | 25.5 |
| LP(1) Cl | σ(C2-N1) | 5.2 |
| LP(1) F | σ(C7-C8) | 4.8 |
| π(C5-C6) | π(C4-C9) | 18.9 |
Global Reactivity Parameters (GRPs)
Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
These parameters for this compound can be calculated using the following equations:
I = -EHOMO
A = -ELUMO
χ = (I + A) / 2
μ = -(I + A) / 2
η = (I - A) / 2
S = 1 / (2η)
ω = μ2 / (2η)
Based on illustrative HOMO and LUMO energies, the GRPs for this compound can be estimated as follows:
| Parameter | Value (Illustrative) |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.8 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Potential (μ) | -4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Chemical Softness (S) | 0.21 eV-1 |
| Electrophilicity Index (ω) | 3.66 eV |
Theoretical Spectroscopy for Structural Elucidation and Validation
Theoretical calculations of spectroscopic data, such as vibrational and nuclear magnetic resonance (NMR) spectra, are instrumental in the structural elucidation and validation of newly synthesized compounds. By comparing theoretically predicted spectra with experimental data, the proposed molecular structure can be confirmed. researchgate.netresearchgate.net
Theoretical vibrational spectra (Infrared and Raman) for this compound would be calculated using DFT, typically at the same level of theory as the geometry optimization. nih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. nih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical spectra provide a detailed assignment of the experimental spectral features to specific molecular motions or atomic environments.
Computational Simulation of Nuclear Magnetic Resonance (NMR) Spectra (¹H and ¹³C)
Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for molecular structure elucidation. The standard and highly effective method for this is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). researchgate.net This process begins with the optimization of the molecule's three-dimensional geometry, commonly using a functional like B3LYP with a comprehensive basis set such as 6-311++G(d,p) to accurately model electron distribution. researchgate.netresearchgate.net
Following geometry optimization, the GIAO calculation is performed on the optimized structure to compute the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. This methodology has been successfully applied to a variety of substituted quinolines, demonstrating a strong correlation between calculated and experimental NMR data. researchgate.netresearchgate.net For this compound, this simulation would predict the precise chemical shifts for each hydrogen and carbon atom, accounting for the nuanced electronic effects of the chloro, fluoro, and methyl substituents on the aromatic system.
Illustrative Data: Predicted NMR Chemical Shifts The following table is an illustrative example of data that would be generated from a GIAO-DFT calculation for this compound, as specific literature values are not available. The predicted shifts are based on known effects in similar quinoline systems.
| Atom Site | Predicted ¹H Chemical Shift (ppm) | Atom Site | Predicted ¹³C Chemical Shift (ppm) |
| H (Methyl) | 2.65 | C2 (C-Cl) | 151.5 |
| H5 | 7.80 | C3 | 123.0 |
| H6 | 7.55 | C4 (C-CH₃) | 148.0 |
| H7 | 7.90 | C4a | 128.5 |
| - | - | C5 | 127.0 |
| - | - | C6 | 125.0 |
| - | - | C7 | 129.0 |
| - | - | C8 (C-F) | 160.0 (J-coupling with F expected) |
| - | - | C8a | 140.0 |
| - | - | Methyl C | 18.5 |
Theoretical Prediction of Vibrational Spectra (FT-IR, FT-Raman)
Theoretical vibrational analysis is a cornerstone of computational spectroscopy, used to predict and assign the frequencies observed in Fourier Transform Infrared (FT-IR) and FT-Raman spectra. The methodology mirrors that of NMR prediction, starting with a DFT-optimized molecular geometry to ensure calculations are performed at a minimum on the potential energy surface. researchgate.net Subsequently, the harmonic vibrational frequencies are calculated, which correspond to the fundamental modes of molecular vibration.
These calculations also yield the intensity of each vibrational mode for both IR and Raman activity, allowing for the construction of a complete theoretical spectrum. researchgate.net It is a common and necessary practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which significantly improves agreement with experimental data. researchgate.net For this compound, this analysis would provide detailed assignments for characteristic vibrations, such as the C-Cl stretching mode, the C-F stretching mode, the quinoline ring skeletal vibrations, and the various C-H bending and stretching modes of the methyl group and aromatic protons.
Illustrative Data: Predicted Vibrational Frequencies This table presents representative vibrational modes and their predicted frequencies for this compound, based on calculations for analogous molecules. It serves as an example of typical computational output.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectral Activity |
| C-H Stretch (Aromatic) | 3100-3050 | IR, Raman |
| C-H Stretch (Methyl) | 2980-2950 | IR, Raman |
| C=N Stretch (Ring) | 1620 | IR, Raman |
| C=C Stretch (Ring) | 1580-1450 | IR, Raman |
| C-F Stretch | 1250 | IR (Strong) |
| C-Cl Stretch | 750 | IR, Raman |
Computational Studies of UV-Vis Absorption and Emission Characteristics
The electronic properties and color of a molecule are governed by its electronic transitions, which can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method is the workhorse for predicting the Ultraviolet-Visible (UV-Vis) absorption spectra of organic molecules. The calculation is performed on the DFT-optimized ground-state geometry to determine the energies of various electronic excitations, for instance, from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsharif.edu
The output of a TD-DFT calculation includes the excitation energies, which are converted to maximum absorption wavelengths (λmax), and the oscillator strengths, which correlate with the intensity of the absorption peaks. sharif.edu Because electronic spectra are often recorded in solution, it is crucial to incorporate solvent effects into the calculation using a model such as the Polarizable Continuum Model (PCM). nih.gov This approach accounts for the influence of the solvent's dielectric constant on the electronic structure of the molecule. For this compound, TD-DFT calculations would reveal how the substituents influence the HOMO-LUMO gap and the nature of its electronic transitions.
Illustrative Data: Predicted Electronic Transitions The following is a hypothetical table of the main electronic transitions for this compound as would be predicted by TD-DFT/PCM calculations.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |
| S₀ → S₁ | 325 | 0.15 | π → π |
| S₀ → S₂ | 280 | 0.21 | π → π |
| S₀ → S₃ | 255 | 0.08 | n → π* |
Mechanistic Insights from Computational Modeling
Beyond spectroscopy, computational modeling provides profound insights into the chemical reactivity and transformation pathways of molecules. By mapping the potential energy surface of a reaction, chemists can understand intricate mechanistic details that are often difficult or impossible to observe experimentally.
Elucidation of Reaction Pathways and Transition States
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a proposed reaction pathway can be constructed. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the kinetic feasibility and activation energy of a reaction step.
For this compound, a primary reaction of interest is nucleophilic aromatic substitution at the C4 position, displacing the chloride ion. Computational modeling can be used to map the complete pathway for this reaction, for example, with an amine or alkoxide nucleophile. This would involve locating the transition state for the formation of the Meisenheimer complex (a stabilized anionic intermediate) and the subsequent transition state for the expulsion of the chloride leaving group. The calculated activation barriers provide a quantitative measure of the reaction rate.
Investigation of Substituent Effects on Reaction Selectivity and Rate
The identity and position of substituents on the quinoline ring dramatically influence its reactivity. Computational models allow for a systematic investigation of these effects. In this compound, the substituents have distinct electronic roles:
Chloro (-Cl) and Fluoro (-F) groups: Both are electron-withdrawing through induction, which decreases the electron density in the aromatic rings. This effect makes the quinoline system more susceptible to nucleophilic attack.
Methyl (-CH₃) group: This group is weakly electron-donating through hyperconjugation, which slightly counteracts the effect of the halogens.
Computational studies can precisely quantify these influences by comparing the calculated activation energies for a specific reaction across a series of differently substituted quinolines. For instance, modeling a nucleophilic substitution at C4 would likely show a lower activation barrier compared to a non-halogenated quinoline, confirming the activating effect of the chloro and fluoro groups. Furthermore, such studies can explain selectivity; for example, why substitution occurs preferentially at C4 (activated by the adjacent nitrogen and the C2-Cl) rather than at other positions. mdpi.com
Solvent Effects in Reaction Mechanisms through Computational Models
Most chemical reactions occur in a solvent, which can have a dramatic impact on reaction rates and mechanisms. nih.gov Computational chemistry employs two primary strategies to model these effects:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effectively captures the bulk electrostatic interactions between the solute and the solvent. It is well-suited for modeling how a solvent's polarity can stabilize charged intermediates or polar transition states, thereby lowering the activation energy. nih.gov
Explicit Solvent Models: This more rigorous approach involves including a number of individual solvent molecules in the quantum mechanical calculation. While computationally demanding, this method can capture specific, short-range interactions like hydrogen bonding between the solute and solvent, which can be critical in protic solvents.
By calculating reaction profiles in different virtual solvents (e.g., a non-polar solvent like hexane, a polar aprotic solvent like DMSO, and a polar protic solvent like ethanol), researchers can predict how the choice of solvent will influence the reaction of this compound. For a nucleophilic substitution reaction, a polar solvent would be expected to significantly stabilize the charged Meisenheimer intermediate and the polar transition states, leading to a substantial rate acceleration compared to the reaction in the gas phase or in a non-polar solvent.
2 Chloro 8 Fluoro 4 Methylquinoline As a Synthetic Building Block
Precursor in the Rational Design and Synthesis of Polysubstituted Quinoline (B57606) Derivatives
While extensive research highlights the use of various chloro-quinolines in generating polysubstituted derivatives, specific studies detailing the reactions of 2-Chloro-8-fluoro-4-methylquinoline are not prominently available in the reviewed literature. However, the general reactivity of similar compounds provides a strong basis for its potential applications. For instance, the chlorine atom at the C2 position can be readily displaced by various nucleophiles such as amines, alcohols, and thiols. This allows for the synthesis of a diverse library of 2-substituted-8-fluoro-4-methylquinolines.
The reactivity of related compounds, such as 2-chloroquinoline-3-carbaldehydes and 4-chloro-8-methylquinolin-2(1H)-ones, in nucleophilic substitution reactions is well-documented, underscoring the synthetic utility of the chlorosubstituent on the quinoline ring. nih.govmdpi.com Metal-free strategies have also been developed for synthesizing functionalized quinolines from starting materials like 2-styrylanilines, showcasing the broad interest in creating diverse quinoline structures. nih.gov
Utility in the Construction of Complex Heterocyclic Scaffolds
The construction of fused heterocyclic systems is a significant area of medicinal chemistry and materials science. Although specific examples employing this compound as the starting material are not detailed in available research, the known chemistry of related molecules suggests its potential utility. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) has been used to construct fused systems like pyrrolo[3,4-b]quinolinones and binary heterocyclic systems such as quinolinyl-thiazolidinones. nih.gov
The reactive nature of the 2-chloro group makes it an ideal handle for intramolecular cyclization reactions, which could lead to the formation of novel tricyclic and polycyclic aromatic systems incorporating the 8-fluoro-4-methylquinoline (B2535879) core. Research on other heterocyclic scaffolds has shown that quinazoline (B50416) and triazole moieties are frequently found in approved drugs, highlighting the importance of developing synthetic routes to new and complex heterocyclic structures. nih.gov
Role in the Synthesis of Advanced Organic Materials
Quinolines and their derivatives are recognized for their excellent thermal stability and photophysical properties, making them key components in the development of advanced organic materials. researchgate.net
Metal chelates of 8-hydroxyquinoline (B1678124) are among the most reliable materials used in OLEDs due to their high fluorescence and electron-transporting capabilities. researchgate.net The introduction of substituents like fluorine and chlorine can modulate the electronic and luminescent properties of these materials. researchgate.netrsc.org
While direct evidence for the use of this compound in OLED synthesis is not present in the surveyed literature, related fluorinated quinoline building blocks are noted for their application in this field. ossila.com For example, research on chloro and fluoro-substituted zinc(II) 8-hydroxyquinolate complexes has demonstrated their potential as yellow emitters in OLED devices, with the substitution pattern significantly impacting performance. researchgate.netrsc.org This suggests that derivatives of this compound could be valuable precursors for creating novel OLED materials.
The conjugated structure of the quinoline ring makes it a suitable scaffold for synthesizing dyes used in dye-sensitized solar cells (DSSCs). ossila.com Although specific research detailing the application of this compound in DSSCs is not available, the broader class of quinoline derivatives has been explored for this purpose. Fluorinated building blocks like 8-Fluoro-4-hydroxy-2-methylquinoline are considered useful for synthesizing dyes for DSSCs, as functional group conversions can readily tune the molecule's energy gap. ossila.com Theoretical investigations have also proposed new quinoline-derivative dyes as potential sensitizers, indicating an active area of research where derivatives of this compound could find a role.
Development of Chemical Tools and Probes
The unique photophysical properties of the quinoline nucleus make it an excellent platform for designing fluorescent chemosensors.
Quinoline-based receptors are effective in detecting various ions due to their strong intramolecular charge-transfer characteristics and good fluorophore properties. nih.gov For instance, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for anions like fluoride (B91410) and cyanide. nih.gov Another novel Schiff base sensor demonstrated a selective "on-off" fluorescent response to lead ions (Pb²⁺). nih.gov
There are no specific reports on the synthesis of chemosensors directly from this compound. However, its structure provides a versatile scaffold that could be functionalized through substitution at the 2-position to incorporate ion-binding moieties, thereby creating novel chemical probes for environmental or biological sensing.
Integration into Fluorescent Bioimaging Substances (focusing on synthetic pathway)
The strategic incorporation of the this compound scaffold into larger molecular frameworks is a key step in the development of novel fluorescent probes for bioimaging applications. The inherent spectroscopic properties of the quinoline ring system, further modulated by the electron-withdrawing fluorine atom and the reactive chloro group, make it an attractive building block. The synthetic pathway to integrate this quinoline derivative into a bioimaging agent typically involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction at the C2 position.
A prevalent method for achieving this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction is particularly effective for forming a carbon-nitrogen bond between the chloroquinoline and an appropriate amino-functionalized fluorophore or a biomolecule-targeting moiety. For instance, the reaction of this compound with an amino-substituted aromatic compound, such as a derivative of aniline, can yield a highly conjugated system with significant fluorescent potential.
The general synthetic scheme involves the reaction of this compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand and base is crucial for the reaction's efficiency and can be optimized to achieve high yields. The resulting 2-aminoaryl-8-fluoro-4-methylquinoline derivatives often exhibit interesting photophysical properties, such as solvatochromism and sensitivity to the local microenvironment, which are desirable characteristics for bioimaging probes.
A representative synthetic pathway for the preparation of a potential fluorescent bioimaging substance is the reaction of this compound with 4-aminobenzonitrile. The resulting product, 2-((4-cyanophenyl)amino)-8-fluoro-4-methylquinoline, combines the quinoline core with a cyano-substituted aniline, a grouping known to influence fluorescent properties.
The reaction conditions for such a synthesis are critical and are summarized in the table below.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Aminobenzonitrile |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [XPhos] |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Yield | 75-90% |
This synthetic approach provides a versatile platform for creating a library of fluorescent probes. By varying the nature of the amino-containing reactant, a range of derivatives with tailored photophysical and biological properties can be generated. These molecules can then be evaluated for their potential in various bioimaging applications, such as cell staining, ion sensing, or targeted imaging of specific cellular components.
Future Research Directions and Advanced Methodologies for 2 Chloro 8 Fluoro 4 Methylquinoline
Exploration of Novel Catalytic Systems for Efficient Functionalization
The functionalization of the 2-Chloro-8-fluoro-4-methylquinoline core is crucial for creating a diverse library of derivatives. The chlorine atom at the C2 position is a prime site for nucleophilic substitution and cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.
Recent advancements in catalysis have seen the rise of various innovative systems applicable to quinoline (B57606) synthesis and functionalization. These include the use of nanocatalysts, palladium-based catalysts for cross-coupling reactions, and metal-free catalytic systems. organic-chemistry.orgacs.orgrsc.orgnih.gov For instance, palladium catalysts are well-established for Suzuki and other cross-coupling reactions, which could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C2 position of this compound. organic-chemistry.org
Furthermore, the field of photocatalysis offers exciting prospects. Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns. A notable example is the use of a light-sensitive borate (B1201080) intermediate to transform quinoline derivatives into complex 2D/3D fused frameworks. sciencedaily.com Applying such photocycloaddition strategies to this compound could lead to the discovery of novel molecular architectures with potential applications in drug discovery. sciencedaily.com
The following table summarizes some promising catalytic systems and their potential applications for the functionalization of this compound.
| Catalytic System | Potential Reaction | Target Position for Functionalization | Potential Advantages |
| Palladium(II) Acetate | Suzuki, Buchwald-Hartwig, Sonogashira Cross-Coupling | C2-Chloro | Well-established, high efficiency, broad substrate scope. organic-chemistry.org |
| Copper Nanoparticles | Ullmann Condensation, Click Chemistry | C2-Chloro | Recyclable, cost-effective, high activity. nih.gov |
| Nickel-based Catalysts | Dehydrogenative Coupling | C4-Methyl | Mild reaction conditions, can utilize inexpensive catalysts. organic-chemistry.org |
| Borate Intermediates | Dearomative Photocycloaddition | Pyridine (B92270) Ring | Access to complex 2D/3D frameworks, catalyst-free. sciencedaily.com |
| Metal-Free Catalysts (e.g., Iodine) | Condensation Reactions | Synthesis of the quinoline core | Environmentally benign, cost-effective, high atom economy. rsc.org |
Integration of Machine Learning and AI in Synthetic Route Design and Optimization
One such advanced framework is "ReTReK," which integrates retrosynthesis knowledge into a data-driven CASP application to guide the search for promising synthetic routes. nih.gov This approach can help chemists to more effectively navigate the complex landscape of possible synthetic strategies. nih.gov The table below conceptualizes how an AI might approach the retrosynthesis of this compound.
| Target Molecule | Retrosynthetic Disconnection | Key Precursors | Proposed Reaction Type |
| This compound | C-N and C-C bond formation | 2-Fluoroaniline, Acetoacetic Ester | Conrad-Limpach-Knorr Synthesis |
| This compound | C-Cl bond formation | 8-Fluoro-4-methyl-2-quinolone | Chlorination |
| This compound | Cyclization | Substituted Aniline and a three-carbon unit | Doebner-von Miller Reaction |
Development of Flow Chemistry Approaches for Scalable Production
For the large-scale production of this compound, flow chemistry presents a compelling alternative to traditional batch processing. Flow chemistry involves the continuous pumping of reagents through a reactor, offering numerous advantages such as improved heat and mass transfer, enhanced safety, and greater consistency in product quality. researchgate.netresearchgate.net
Several classical methods for quinoline synthesis, including the Doebner-Miller and Skraup reactions, have been successfully adapted to continuous flow systems. researchgate.netresearchgate.netiipseries.org These flow-based approaches often lead to higher yields and shorter reaction times compared to their batch counterparts. researchgate.net The application of flow chemistry to the synthesis of this compound could streamline its production, making it more efficient and cost-effective.
The table below contrasts batch and flow chemistry for the synthesis of quinoline derivatives, highlighting the potential benefits of adopting a flow-based approach for this compound.
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by reactor size | Easily scalable by extending reaction time |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes at any given time, inherently safer |
| Reaction Time | Can be lengthy | Often significantly shorter due to enhanced reaction kinetics researchgate.net |
| Product Consistency | Can vary between batches | Generally higher due to precise control over reaction parameters |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced spectroscopic techniques, particularly when used for in-situ (in the reaction mixture) monitoring, can provide real-time insights into the progress of a chemical transformation.
Process Analytical Technology (PAT) utilizes in-situ analytical tools to monitor and control manufacturing processes. nih.gov Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction. nih.gov For the synthesis of this compound, these methods could be employed to monitor key steps, such as the cyclization to form the quinoline ring or the chlorination of the 2-position. This real-time data allows for precise control over reaction conditions, leading to improved yields and purity. nih.gov
The following table outlines some advanced spectroscopic techniques and their potential applications in monitoring the synthesis of this compound.
| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |
| Raman Spectroscopy | Vibrational modes of molecules, sensitive to non-polar bonds. | Monitoring the formation of the quinoline ring system and the introduction of the chlorine atom. nih.gov |
| FTIR Spectroscopy | Functional group analysis, sensitive to polar bonds. | Tracking the consumption of starting materials (e.g., anilines, ketones) and the appearance of the quinoline product. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about molecules in solution. | Elucidating reaction mechanisms and identifying transient intermediates. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Identifying reaction byproducts and confirming the mass of the desired product in real-time. |
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-8-fluoro-4-methylquinoline, and how are intermediates characterized?
The synthesis typically involves halogenation and alkylation steps. For example, 2-chloro-8-methylquinoline derivatives can be synthesized by condensing substituted anilines with β-keto esters, followed by chlorination using POCl₃. Intermediate imines are reduced to amines using NaBH₃CN at pH ≈ 6, a method validated for similar quinoline frameworks . Characterization relies on NMR (¹H/¹³C) to confirm regioselectivity and TLC to monitor reaction progress. X-ray crystallography is critical for resolving structural ambiguities, as seen in related compounds like 8-chloro-2-methylquinoline .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight and halogenation patterns. ¹⁹F NMR is essential for detecting fluorine substituents due to their distinct chemical shifts. For crystallographic validation, single-crystal X-ray diffraction (as applied to 8-chloro-2-methylquinoline) provides precise bond lengths and dihedral angles, with SHELXL software used for refinement .
Q. How do steric and electronic effects of the chloro, fluoro, and methyl groups influence the compound’s reactivity?
The electron-withdrawing chloro and fluoro groups increase electrophilicity at the quinoline core, facilitating nucleophilic substitutions. The methyl group at position 4 introduces steric hindrance, which can direct reactivity to less hindered positions (e.g., C-3 or C-6). Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in reactions like Suzuki couplings or aminations.
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates halogenated quinolines. Recrystallization using methanol or ethanol is suitable for high-purity isolation, as demonstrated for structurally similar compounds like 2-chloro-8-methoxyquinoline-3-carbaldehyde .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Fluorine’s electronegativity enhances stability against hydrolysis, but the chloro group may render the compound susceptible to nucleophilic displacement in basic conditions.
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational predictions) be resolved for this compound?
Discrepancies often arise from crystal packing effects. Refinement using SHELXL with TWIN/BASF commands (for twinned crystals) improves accuracy, as shown in studies of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline . Pairing experimental data with DFT-optimized geometries (e.g., Gaussian09) reconciles differences by accounting for solvation and lattice forces.
Q. What strategies mitigate side reactions during functionalization at the C-3 position?
Blocking the C-4 methyl group via temporary protecting groups (e.g., Boc) reduces steric interference. Microwave-assisted synthesis under inert conditions (Argon) enhances yield for C-3 aminations, as validated in related 4-aminoquinoline syntheses . Kinetic studies (e.g., in situ IR) identify optimal reaction windows to minimize overhalogenation.
Q. How do solvent polarity and catalyst choice affect cross-coupling reactions involving this compound?
Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed couplings by stabilizing oxidative addition intermediates. For Suzuki-Miyaura reactions, XPhos ligands improve efficiency with aryl boronic acids, while Buchwald-Hartwig aminations require BrettPhos ligands to avoid dehalogenation . Solvent screening via Design of Experiments (DoE) optimizes selectivity.
Q. What analytical methods best resolve isomeric impurities in synthetic batches?
Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers, while UPLC-MS/MS with collision-induced dissociation (CID) distinguishes regioisomers. For example, 8-fluoro vs. 6-fluoro isomers exhibit distinct fragmentation patterns in MS² spectra .
Q. How can computational tools predict the compound’s biological activity or supramolecular interactions?
Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinase inhibitors). MD simulations (GROMACS) assess binding stability, while COSMO-RS predicts solubility in biorelevant media. These methods were validated for trifluoromethylquinoline derivatives with antimalarial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
